Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methyl ester and a tert-butoxycarbonyl (t-BOC) protected amino group .
Preparation Methods
The synthesis of Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate typically involves the reaction of trans-Methyl-4-aminocyclohexanecarboxylate with di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, where the amino group needs to be preserved until a later stage .
Comparison with Similar Compounds
Methyl 4-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylate can be compared with similar compounds such as:
Methyl trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate: This compound lacks the methyl group on the amino nitrogen, making it less sterically hindered.
Methyl 4-[(tert-butoxycarbonyl)amino]benzoate: This compound has a benzene ring instead of a cyclohexane ring, which affects its reactivity and physical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15(4)11-8-6-10(7-9-11)12(16)18-5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYFMKECJYWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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